

CCT128930 Hydrochloride and TRPM7: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CCT128930 hydrochloride	
Cat. No.:	B2478721	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the off-target effects of **CCT128930 hydrochloride** on the TRPM7 channel.

Frequently Asked Questions (FAQs)

Q1: Is the inhibition of TRPM7 by CCT128930 a minor off-target effect?

A1: While CCT128930 was initially developed as a potent, ATP-competitive inhibitor of the serine/threonine kinase Akt (specifically Akt2), its inhibition of the TRPM7 channel is a significant and well-documented activity.[1][2][3][4] Recent studies have identified CCT128930 as a potent antagonist of the TRPM7 channel.[1][2] The concentrations at which CCT128930 inhibits TRPM7 are comparable to those used for Akt inhibition, suggesting that this is a biologically relevant activity of the compound and not a minor side effect.[2]

Q2: What is the mechanism of CCT128930 inhibition of TRPM7?

A2: CCT128930 acts as a selective allosteric inhibitor of the TRPM7 channel.[5][6][7][8] Through cryo-electron microscopy, functional analysis, and molecular dynamics simulations, it has been shown that CCT128930 binds to a vanilloid-like (VL) site on the TRPM7 channel.[5] [6][7][8] This binding event stabilizes the channel in a closed, non-conducting state.[5][6][7][8] The binding of CCT128930 is accompanied by the displacement of a lipid that normally resides in the VL site in the channel's unbound state.[5][6][7][8]



Q3: How selective is CCT128930 for TRPM7 over other channels?

A3: CCT128930 demonstrates notable selectivity for TRPM7 over its closest homolog, TRPM6. [5][6][7][8] This selectivity is attributed to subtle but key differences in the amino acid residues within the vanilloid-like (VL) binding site of the two channels.[5][6][7][8] It has also been shown to be selective for TRPM7 over TRPM8.[1]

Q4: At what concentrations does CCT128930 inhibit TRPM7?

A4: The half-maximal inhibitory concentration (IC50) for TRPM7 inhibition by CCT128930 has been determined to be approximately $0.86 \pm 0.11 \,\mu\text{M}$ in the absence of intracellular Mg2+ and $0.63 \pm 0.09 \,\mu\text{M}$ in the presence of 300 μ M intracellular Mg2+.[1]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of **CCT128930 hydrochloride** against its primary target (Akt2) and key off-targets, including TRPM7.

Target	IC50	Notes
TRPM7	0.63 ± 0.09 μM	With 300 μM intracellular Mg2+
TRPM7	0.86 ± 0.11 μM	Without intracellular Mg2+[1]
Akt2	6 nM	Primary target[3][4][9][10]
p70S6K	120 nM	[3][9][10]
PKA	168 nM	[3][9][10]

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed that does not correlate with Akt pathway inhibition.

 Possible Cause: The observed effects may be due to the inhibition of the TRPM7 channel, as CCT128930 is a potent antagonist of TRPM7.[1][2]



Troubleshooting Steps:

- Confirm Akt Inhibition: Perform a Western blot to verify the inhibition of downstream Akt targets (e.g., GSK3β, PRAS40, or FOXO proteins). The absence of significant inhibition of these targets, while still observing a cellular effect, points towards an Akt-independent mechanism.[2]
- Use Alternative TRPM7 Inhibitors: To determine if the phenotype is TRPM7-dependent, use other known TRPM7 inhibitors with different chemical structures (e.g., NS8593, VER155008) and assess if they replicate the observed effect.[6]
- Genetic Knockdown of TRPM7: Employ siRNA or shRNA to specifically knockdown TRPM7 expression. If the cellular phenotype resulting from TRPM7 knockdown is similar to that observed with CCT128930 treatment, it strongly suggests the effect is mediated through TRPM7.[2]

Issue 2: Increased phosphorylation of Akt at Ser473 upon treatment with CCT128930.

- Possible Cause: This is a documented paradoxical effect. At lower concentrations (up to 20 μM in U87MG cells), CCT128930 can induce an initial increase in Akt phosphorylation at Ser473.[2][10] This is thought to be a feedback mechanism that can occur with ATP-competitive Akt inhibitors.[2]
- Troubleshooting Steps:
 - Test a Range of Concentrations: It is crucial to perform a dose-response experiment to determine the optimal concentration for Akt inhibition in your specific cell line. Inhibition of downstream targets is typically observed at concentrations of 5 μM or higher.[2]
 - Higher Concentrations: Higher concentrations of CCT128930 are expected to lead to a decrease in Akt phosphorylation.[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Current Measurement



This protocol is adapted from methodologies described for characterizing TRPM7 inhibition by CCT128930.[6]

· Cell Preparation:

- Culture HEK293T cells transiently expressing full-length human TRPM7.
- Plate cells on glass coverslips 24-48 hours before the experiment.

Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 EDTA (to chelate intracellular Mg2+ and induce TRPM7 currents) (pH adjusted to 7.2 with CsOH).

· Recording Procedure:

- Obtain whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
- Hold the membrane potential at -60 mV.
- Apply voltage ramps from -100 mV to +100 mV over 500 ms every 5 seconds to elicit TRPM7 currents.
- Establish a stable baseline recording of TRPM7 currents.
- Perfuse the cells with the external solution containing various concentrations of CCT128930 hydrochloride.
- Record the inhibition of the TRPM7 current until a steady-state effect is achieved.

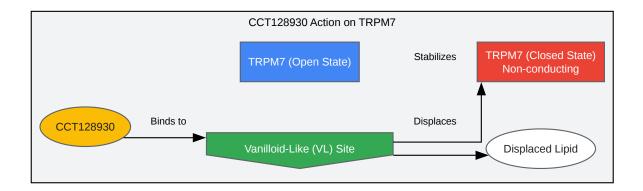
Data Analysis:

 Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after drug application.



- Calculate the percentage of inhibition for each concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations



Click to download full resolution via product page

Caption: Mechanism of CCT128930 inhibition of the TRPM7 channel.

Caption: Troubleshooting workflow for unexpected CCT128930-induced phenotypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]



- 6. Structural basis of selective TRPM7 inhibition by the anticancer agent CCT128930 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of selective TRPM7 inhibition by the anticancer agent CCT128930 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sobolevskylab.org [sobolevskylab.org]
- 9. CCT128930 (CAS 885499-61-6) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CCT128930 Hydrochloride and TRPM7: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2478721#cct128930-hydrochloride-off-target-effects-on-trpm7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com